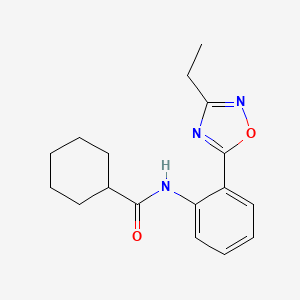
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide, also known as EOC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide is not fully understood, but several studies have suggested that it may exert its effects through multiple pathways. For example, Chen et al. (2016) found that this compound can induce apoptosis in cancer cells by activating the caspase-3 pathway. Zhang et al. (2018) also reported that this compound can activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. For example, a study by Wang et al. (2017) found that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Another study by Li et al. (2019) demonstrated that this compound can reduce inflammation in a mouse model of acute lung injury. These findings suggest that this compound may have potential applications in the treatment of neurological disorders and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide in lab experiments is that it has been shown to have low toxicity in animal studies (Chen et al., 2016; Zhang et al., 2018). However, one limitation is that this compound is not readily soluble in water, which may affect its bioavailability in vivo (Wang et al., 2017).
Direcciones Futuras
There are several future directions for research on N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability (Wang et al., 2017). Another area of interest is the investigation of this compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease (Chen et al., 2016). Furthermore, the mechanism of action of this compound requires further investigation to fully understand its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its derivatives.
Métodos De Síntesis
The synthesis of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 2-amino-3-phenylcyclohex-2-en-1-one in the presence of a coupling reagent. The resulting product is then treated with a carboxylic acid derivative to give this compound. This method has been reported in several scientific articles, including a study by Wang et al. (2017), which describes the synthesis of this compound and its derivatives.
Aplicaciones Científicas De Investigación
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide has been investigated for its potential therapeutic applications in various scientific research studies. For instance, a study by Chen et al. (2016) found that this compound can inhibit the growth of cancer cells in vitro and in vivo. Another study by Zhang et al. (2018) demonstrated that this compound can protect against ischemic stroke by reducing oxidative stress and inflammation. These findings suggest that this compound may have potential applications in cancer treatment and stroke prevention.
Propiedades
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-15-19-17(22-20-15)13-10-6-7-11-14(13)18-16(21)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCYNHPNTOMWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


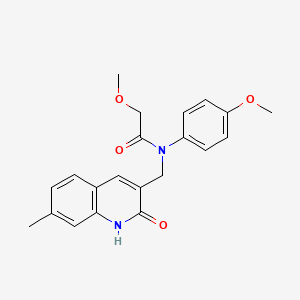
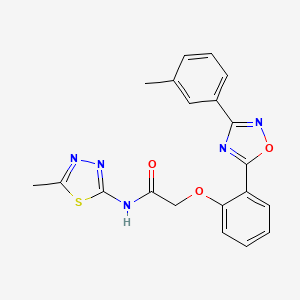
![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)
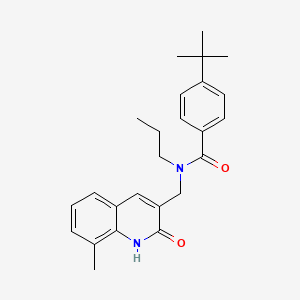

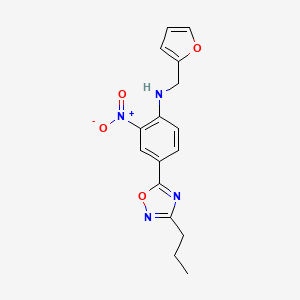
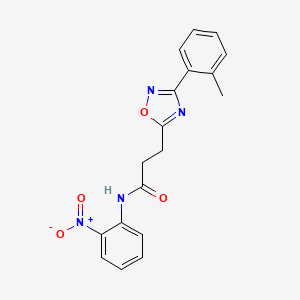
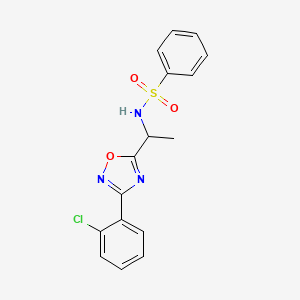


![N-(3-methoxypropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709082.png)

